

# PF-06649298 structural analogs and optimization

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**Compound Focus: PF-06649298**

Cat. No.: S539207

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## Profile of PF-06649298

**PF-06649298** is a potent and selective small-molecule inhibitor of the **sodium-coupled citrate transporter (NaCT or SLC13A5)**. Inhibition of NaCT in the liver is a potential therapeutic strategy for metabolic disorders like type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), as it can reduce fatty acid synthesis by limiting the cytosolic citrate required for this process [1] [2].

The table below summarizes the core characteristics of **PF-06649298**:

Property	Description
Target	Sodium-coupled citrate transporter (NaCT or SLC13A5) [1] [2]
Role	Inhibitor and substrate [1] [3]
Primary Indication Target	Metabolic disorders (Type 2 diabetes, obesity, NAFLD) [1] [2]
Structure	Small dicarboxylate molecule [1]
Key Feature	High selectivity for NaCT over related transporters NaDC1 and NaDC3 [1]

## Mechanism of Action and Selectivity

**PF-06649298** competes with citrate for the substrate binding site on NaCT. It is not only an inhibitor but also a substrate for the transporter, meaning it is actively transported into the cell [1] [3]. Its binding and transport are **stereosensitive**, with the (R)-enantiomer being the active form [3].

The high-resolution cryo-EM structure of human NaCT in complex with **PF-06649298** reveals that the inhibitor binds the same site as citrate, arresting the transporter's cycle [2]. The structure also explains the compound's **high selectivity** for NaCT over the homologous transporters NaDC1 and NaDC3, which is a crucial feature for minimizing off-target effects [1] [2].

## Experimental and Physicochemical Data

The following table consolidates key experimental data for **PF-06649298**:

Parameter	Value / Result	Context / Notes
<b>IC<sub>50</sub> (in vitro)</b>	0.41 $\mu$ M [1]	HEK-293 cells overexpressing SLC13A5 (HEKNaCT)
<b>IC<sub>50</sub> (ex vivo)</b>	16.2 $\mu$ M [1]	Cryopreserved human hepatocytes (potency shift is common in more complex physiological systems)
<b>K<sub>h</sub> (in hepatocytes)</b>	24 $\mu$ M [3]	Michaelis-Menten constant in human hepatocytes
<b>Selectivity</b>	>100-fold selective for NaCT over NaDC1/NaDC3 [1]	No significant inhibition of NaDC1 or NaDC3 at relevant concentrations
<b>Unbound Partition Coefficient (K<sub>k==</sub>)</b>	~3 (diacid), ~59 (ethyl ester prodrug) [3]	In human hepatocytes; indicates active uptake (K <sub>p</sub> > 1); prodrug (PF-06757303) achieves much higher intracellular concentrations
<b>Safety &amp; Selectivity Profile</b>	Clean in vitro safety profile [1]	No significant inhibition of hERG channel, major CYP450 enzymes, or a panel of 65+ other targets;

Parameter	Value / Result	Context / Notes
		negative in genetic toxicity assays

## Key Experimental Protocols

The search results reference several key methodologies used to characterize **PF-06649298**. Here is a summary of the core protocols:

- **Citrate Uptake Assay (for IC<sub>50</sub> Determination)**: Citrate transport is measured in a stable HEK-293 cell line overexpressing human SLC13A5 (HEKNaCT) or in cryopreserved human hepatocytes. Uptake of radiolabeled [<sup>14</sup>C]-citrate is measured in the presence of increasing concentrations of **PF-06649298** to determine its inhibitory potency (IC<sub>50</sub>) [1].
- **Unbound Partition Coefficient (K<sub>puu</sub>) Measurement**: The asymmetric distribution of **PF-06649298** between cells and medium is determined in vitro using suspended human hepatocytes. The methodology involves measuring the total drug concentration in the cells and medium and adjusting for the unbound (active) fraction using techniques like equilibrium dialysis. This K<sub>puu</sub> value helps predict in vivo liver-to-plasma distribution [3].
- **Cryo-EM Structure Determination**: The structural basis of inhibition was elucidated by determining the high-resolution cryo-electron microscopy (cryo-EM) structure of full-length human NaCT in complex with **PF-06649298**. This involved protein purification, complex formation, vitrification, and high-resolution data collection and processing [2].

## NaCT Inhibitor Mechanism and Assay Workflow

The following diagram illustrates the role of NaCT and the general workflow for evaluating its inhibitors, based on the described mechanisms and assays.

## Research Implications and Considerations

The data on **PF-06649298** highlights several key points for researchers:

- **Leveraging Prodrugs**: The dramatic difference in K<sub>puu</sub> between the diacid **PF-06649298** and its ethyl ester prodrug (PF-06757303) demonstrates a highly effective strategy to enhance intracellular delivery of polar diacid molecules [3].

- **Importance of Free Drug Concentration:** The pharmacological activity directly correlates with the intracellular free drug concentration, not the nominal assay concentration. This underscores the critical need to measure  $K_{puu}$  for an accurate interpretation of in vitro potency [3].
- **Stereochemistry is Critical:** The significant difference in activity between the (R) and (S) enantiomers of the lead compound underscores that chiral optimization and analysis are essential in this chemical series [1].

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## References

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